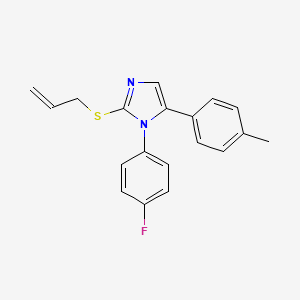

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole

Description

2-(Allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

- 4-Fluorophenyl group at position 1, contributing electron-withdrawing effects and enhancing metabolic stability.

- p-Tolyl group (4-methylphenyl) at position 5, providing lipophilicity and influencing steric interactions.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2S/c1-3-12-23-19-21-13-18(15-6-4-14(2)5-7-15)22(19)17-10-8-16(20)9-11-17/h3-11,13H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFOUPRWNYZOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and an appropriate leaving group on the imidazole ring.

Attachment of the Fluorophenyl and p-Tolyl Groups: The fluorophenyl and p-tolyl groups can be introduced through electrophilic aromatic substitution reactions using the corresponding halides and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The fluorophenyl and p-tolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, sulfonates, and various catalysts (e.g., palladium, copper) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: Used as a probe to study enzyme interactions and receptor binding.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison of Key Imidazole Derivatives

Key Observations:

- Allylthio vs. The unsaturated allyl chain may enhance reactivity in click chemistry or prodrug strategies.

- p-Tolyl vs.

- Fluorophenyl vs. Chlorophenyl (Position 1): The 4-fluorophenyl group in the target compound provides a balance of electron-withdrawing effects and metabolic resistance, whereas the 4-chlorophenyl analog in may exhibit stronger halogen bonding but higher toxicity risks .

Physicochemical Properties

Table 2: Calculated Properties of Selected Imidazoles

Notable Trends:

- The target compound’s higher logP aligns with its increased lipophilicity, suggesting advantages in blood-brain barrier penetration but challenges in formulation.

- The allylthio group contributes to a higher rotatable bond count (5 vs.

Notes

- Safety and Handling: While specific data for the target compound are unavailable, structurally related imidazoles (e.g., 1-methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole) require precautions against inhalation and skin contact .

- Synthesis Considerations: Analogous compounds are synthesized using oxidative cyclization under inert atmospheres, with purity confirmed via NMR and elemental analysis .

- Structural Characterization: Crystallographic data for isostructural imidazoles (e.g., ) highlight planar molecular geometries, though bulky substituents like p-tolyl may induce deviations .

Activité Biologique

2-(Allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic imidazole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features an imidazole ring substituted with an allylthio group, a 4-fluorophenyl moiety, and a p-tolyl group. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. A study evaluating related compounds showed that certain imidazole derivatives demonstrated potent antiproliferative effects against several cancer cell lines, including HeLa, A549, and SGC-7901. For instance, compounds similar to this compound displayed IC50 values indicating effective inhibition of cell growth (Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4f | HeLa | 3.24 |

| 4f | A549 | 10.96 |

| 4f | SGC-7901 | 2.96 |

The mechanism behind this activity often involves the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .

The biological activity of imidazole derivatives like this compound is primarily attributed to their ability to interact with cellular targets, including enzymes and receptors involved in cell proliferation and survival. For example, the compound may inhibit specific kinases or other enzymes critical for tumor growth .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that compounds structurally related to this compound significantly inhibited the growth of various cancer cell lines while showing lower toxicity towards normal cells .

- Apoptosis Induction : In a detailed study involving HeLa cells, treatment with related compounds resulted in a marked increase in apoptosis rates compared to standard chemotherapy agents like 5-FU. The apoptosis was linked to increased expression levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

- Comparative Analysis : When compared to other known anticancer agents, the selectivity index for these compounds indicated a favorable therapeutic window, suggesting their potential as safer alternatives in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.